1,7-Diazaspiro[4.4]nonane, 7-[5-(cyclopentyloxy)-3-pyridinyl]-
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Overview
Description
1,7-Diazaspiro[4.4]nonane, 7-[5-(cyclopentyloxy)-3-pyridinyl]- is an organic compound with a unique spirocyclic structure. This compound is characterized by its spiro linkage, which connects two nitrogen atoms within a nonane ring system. The presence of a pyridinyl group substituted with a cyclopentyloxy moiety adds to its structural complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Diazaspiro[4.4]nonane, 7-[5-(cyclopentyloxy)-3-pyridinyl]- typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction, where a suitable precursor undergoes substitution to introduce the desired functional groups. For instance, the reaction of a spirocyclic ketone with a nucleophile such as an amine can yield the target compound under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to isolate the desired product from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
1,7-Diazaspiro[4.4]nonane, 7-[5-(cyclopentyloxy)-3-pyridinyl]- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen atoms, modifying the compound’s structure.
Substitution: Substitution reactions can replace one functional group with another, enabling the synthesis of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
1,7-Diazaspiro[4.4]nonane, 7-[5-(cyclopentyloxy)-3-pyridinyl]- has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as in drug development for treating various diseases.
Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of 1,7-Diazaspiro[4.4]nonane, 7-[5-(cyclopentyloxy)-3-pyridinyl]- involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to enzymes, receptors, or other biomolecules, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate: This compound shares the spirocyclic structure but differs in its functional groups, leading to different reactivity and applications.
1,6-Dioxaspiro[4.4]nonane-2,7-dione: Another spirocyclic compound with distinct oxygen-containing functional groups, used in different chemical contexts.
Uniqueness
1,7-Diazaspiro[4.4]nonane, 7-[5-(cyclopentyloxy)-3-pyridinyl]- stands out due to its combination of a spirocyclic nonane ring with a pyridinyl group substituted with a cyclopentyloxy moiety. This unique structure imparts specific chemical and biological properties, making it valuable for diverse research and industrial applications .
Properties
CAS No. |
646056-11-3 |
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Molecular Formula |
C17H25N3O |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
7-(5-cyclopentyloxypyridin-3-yl)-1,7-diazaspiro[4.4]nonane |
InChI |
InChI=1S/C17H25N3O/c1-2-5-15(4-1)21-16-10-14(11-18-12-16)20-9-7-17(13-20)6-3-8-19-17/h10-12,15,19H,1-9,13H2 |
InChI Key |
VFPJASNIRPDTRK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC2=CN=CC(=C2)N3CCC4(C3)CCCN4 |
Origin of Product |
United States |
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